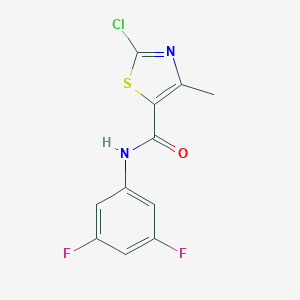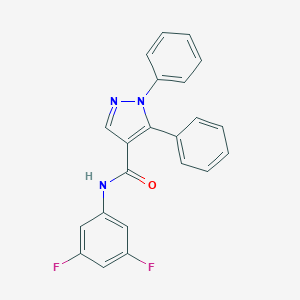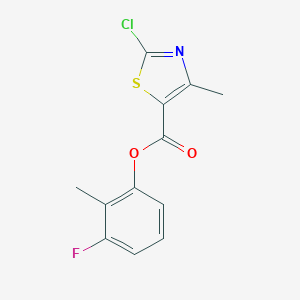![molecular formula C17H15F3N6S B287432 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287432.png)
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. Moreover, it has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. Additionally, it has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes, including heme oxygenase-1 and NQO1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective effects. Moreover, it has been found to have low toxicity and high selectivity for cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its high cost of synthesis.
Direcciones Futuras
For the research on 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular diseases and metabolic disorders. Additionally, studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H15F3N6S |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
6-(2-methyl-5-propylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15F3N6S/c1-3-5-12-9-13(25(2)23-12)15-24-26-14(21-22-16(26)27-15)10-6-4-7-11(8-10)17(18,19)20/h4,6-9H,3,5H2,1-2H3 |
Clave InChI |
QZAFCTULOVBIPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
SMILES canónico |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)






![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)

